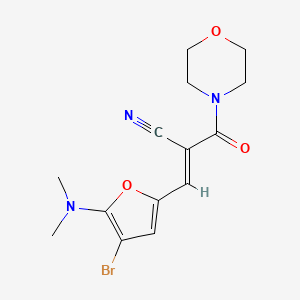![molecular formula C11H17N3O B15207312 1-Ethyl-3-(tetrahydrofuran-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B15207312.png)
1-Ethyl-3-(tetrahydrofuran-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-(tetrahydrofuran-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is a heterocyclic compound that features a unique fusion of pyrazole and tetrahydrofuran rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitrogen and oxygen heteroatoms within its structure imparts unique chemical and physical properties, making it a versatile scaffold for further functionalization.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-(tetrahydrofuran-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole typically involves multi-step processes starting from readily available precursors. One common approach involves the cyclization of appropriate hydrazine derivatives with tetrahydrofuran-containing aldehydes or ketones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yields and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts, such as transition metals or organocatalysts, can further enhance the reaction rates and selectivity. Additionally, solvent selection and purification steps are crucial to obtaining the desired product with high purity.
化学反应分析
Types of Reactions: 1-Ethyl-3-(tetrahydrofuran-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert ketones or aldehydes within the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrazole ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
科学研究应用
1-Ethyl-3-(tetrahydrofuran-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole has been explored for various scientific research applications:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用机制
The mechanism by which 1-Ethyl-3-(tetrahydrofuran-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole exerts its effects is often related to its ability to interact with specific molecular targets. These interactions can involve binding to enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The presence of both nitrogen and oxygen atoms allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological activity.
相似化合物的比较
Pyrazole Derivatives: Compounds like 3,5-dimethylpyrazole and 1-phenylpyrazole share the pyrazole core but differ in their substituents and overall structure.
Tetrahydrofuran Derivatives: Compounds such as tetrahydrofuran-2-carboxylic acid and 2,3-dihydrofuran have similar oxygen-containing ring structures.
Uniqueness: 1-Ethyl-3-(tetrahydrofuran-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole is unique due to its fused ring system, which combines the properties of both pyrazole and tetrahydrofuran. This fusion enhances its chemical reactivity and potential for functionalization, making it a valuable compound for various applications.
属性
分子式 |
C11H17N3O |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
1-ethyl-3-(oxolan-2-yl)-5,6-dihydro-4H-pyrrolo[2,3-c]pyrazole |
InChI |
InChI=1S/C11H17N3O/c1-2-14-11-8(5-6-12-11)10(13-14)9-4-3-7-15-9/h9,12H,2-7H2,1H3 |
InChI 键 |
TYHDACADIVWOLH-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(CCN2)C(=N1)C3CCCO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Phenyl-1H-pyrrolo[2,3-b]pyridine-5-carbonyl chloride](/img/structure/B15207249.png)
![7-Methyl-2-oxo-3,6-dihydropyrrolo[2,3-g][1,3]benzoxazole-8-carboxylic acid](/img/structure/B15207257.png)
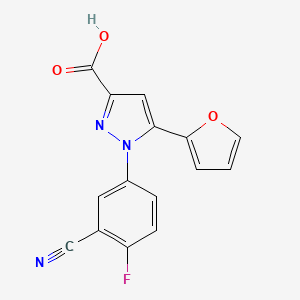
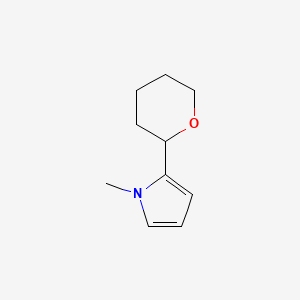

![2-(Difluoromethyl)benzo[d]oxazole-6-carboxylic acid](/img/structure/B15207283.png)
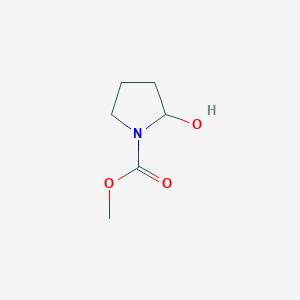
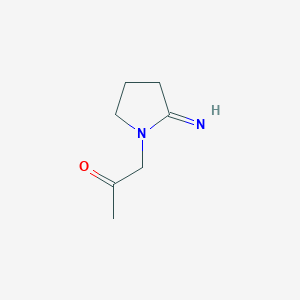

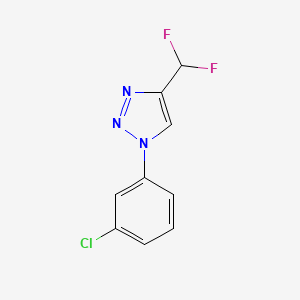
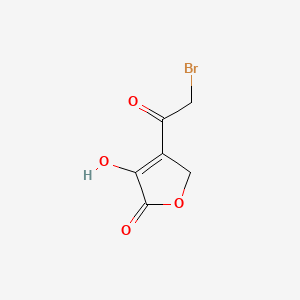

![Dicyclohexyl((6R,8R)-13-methoxy-6,8-dimethyl-7,8-dihydro-6H-dibenzo[f,h][1,5]dioxonin-1-yl)phosphine](/img/structure/B15207297.png)
